![molecular formula C6H8BNO3 B2404887 1-Methyl-2-oxopyridine-3-boronic acid CAS No. 1454558-46-3](/img/structure/B2404887.png)
1-Methyl-2-oxopyridine-3-boronic acid
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Overview
Description
1-Methyl-2-oxopyridine-3-boronic acid, also known as MOPB, is a boronic acid derivative used in organic synthesis . It has the molecular formula C6H8BNO3 and a molecular weight of 152.95 g/mol .
Molecular Structure Analysis
The IUPAC name for 1-Methyl-2-oxopyridine-3-boronic acid is (1-methyl-2-oxopyridin-3-yl)boronic acid . The InChI code is InChI=1S/C6H8BNO3/c1-8-4-2-3-5 (6 (8)9)7 (10)11/h2-4,10-11H,1H3 and the Canonical SMILES is B (C1=CC=CN (C1=O)C) (O)O .Chemical Reactions Analysis
Boronic acids, including 1-Methyl-2-oxopyridine-3-boronic acid, have been used in various chemical reactions. Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
1-Methyl-2-oxopyridine-3-boronic acid has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass is 153.0597233 g/mol and the Monoisotopic Mass is also 153.0597233 g/mol . The Topological Polar Surface Area is 60.8 Ų and it has a Heavy Atom Count of 11 .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Pinacol Ester
The compound can be used to synthesize its pinacol ester . The pinacol ester of 1-Methyl-2-oxopyridine-3-boronic acid is a useful reagent in organic synthesis .
Molecular Recognition
Boronic acid motifs, such as those in 1-Methyl-2-oxopyridine-3-boronic acid, are commonly used in molecular recognition, particularly in the sensing of mono- and polysaccharides . Saccharides are ubiquitous in biological systems and are a particularly challenging set of molecules to differentiate with chemical receptors due to their similarity in size and structure .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid moiety in the compound plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in synthetic chemistry, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The downstream effects include the formation of complex molecules through carbon-carbon bond formation .
Result of Action
The result of the action of 1-Methyl-2-oxopyridine-3-boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex molecules, contributing to the advancement of synthetic chemistry .
Action Environment
The action of 1-Methyl-2-oxopyridine-3-boronic acid is influenced by environmental factors such as temperature, pH, and the presence of a palladium catalyst . These factors can affect the efficiency and stability of the Suzuki–Miyaura cross-coupling reaction .
Future Directions
properties
IUPAC Name |
(1-methyl-2-oxopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHLTCMITXOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN(C1=O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1454558-46-3 |
Source
|
Record name | 1-Methyl-2-oxopyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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